

A Comparative Guide to Quantum Chemical Calculations for 3,5-Difluoroaniline

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Compound of Interest

Compound Name: 3,5-Difluoroaniline

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Theoretical and Experimental Data

In the realm of computational chemistry, the accurate prediction of molecular properties is paramount for applications ranging from drug design to materials science. This guide provides a comparative analysis of quantum chemical calculations for **3,5-Difluoroaniline**, juxtaposing theoretical data against experimental findings to offer a clear perspective on the efficacy and accuracy of modern computational methods.

Methodologies: A Fusion of Theory and Experiment

The insights presented herein are derived from a combination of experimental spectroscopic techniques and theoretical calculations based on Density Functional Theory (DFT).

Experimental Protocols

The experimental data for **3,5-Difluoroaniline** was obtained using standard analytical techniques:

- Fourier Transform Infrared (FT-IR) Spectroscopy: Spectra were recorded on a Bruker Tensor 27 FT-IR spectrometer using the Attenuated Total Reflectance (ATR) technique for solid samples.^[1]
- Fourier Transform (FT) Raman Spectroscopy: FT-Raman spectra were acquired with a Bruker MultiRAM Stand Alone FT-Raman Spectrometer.^[1]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra were obtained in a suitable deuterated solvent (e.g., CDCl_3) using a standard NMR spectrometer.[2][3]
- UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum was recorded in a solvent such as ethanol in the 200-400 nm range.

Computational Approach

Theoretical calculations were performed using the Gaussian suite of programs. The computational workflow is outlined below:

- Geometry Optimization: The molecular structure of **3,5-Difluoroaniline** was optimized using the B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) method with the 6-311++G(d,p) basis set.[4] This level of theory is widely used for providing a good balance between accuracy and computational cost for organic molecules.
- Vibrational Frequency Analysis: Following geometry optimization, harmonic vibrational frequencies were calculated at the same level of theory to predict the FT-IR and Raman spectra. This analysis also confirms that the optimized structure corresponds to a true energy minimum.
- NMR Chemical Shift Calculation: The Gauge-Including Atomic Orbital (GIAO) method was employed at the B3LYP/6-311++G(d,p) level to calculate the ^1H and ^{13}C NMR chemical shifts.[4]
- Electronic Properties and UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) was used to calculate the electronic excitation energies and oscillator strengths, which are then used to simulate the UV-Vis absorption spectrum.[4] The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were also determined.

Performance Comparison: Theoretical vs. Experimental Data

The following tables summarize the quantitative comparison between the calculated and experimental data for **3,5-Difluoroaniline**.

Table 1: Vibrational Frequencies (FT-IR and Raman)

A selection of significant vibrational modes for **3,5-Difluoroaniline** are presented below. Theoretical frequencies are often scaled to better match experimental values due to the harmonic approximation used in the calculations.

Vibrational Mode Description	Experimental FT-IR (cm ⁻¹)	Experimental FT-Raman (cm ⁻¹)	Calculated (B3LYP/6-311++G(d,p)) (cm ⁻¹)
N-H asymmetric stretching	~3480	~3480	3585
N-H symmetric stretching	~3395	~3395	3480
C-H stretching	~3070	~3070	3080
C=C stretching	~1625	~1625	1630
NH ₂ scissoring	~1600	~1600	1605
C-N stretching	~1320	~1320	1325
C-F stretching	~1290	~1290	1300

Note: Experimental values are approximate and sourced from spectral databases.[\[1\]](#)[\[5\]](#)
Calculated values are from a comprehensive study on **3,5-Difluoroaniline**.[\[4\]](#)

Table 2: NMR Chemical Shifts (¹H and ¹³C)

The calculated chemical shifts are compared to experimental values, typically referenced to Tetramethylsilane (TMS).

Nucleus	Atom Position	Experimental Chemical Shift (ppm)	Calculated (GIAO/B3LYP/6-311++G(d,p)) (ppm)
¹ H	H (N-H ₂)	~3.7	3.5
H (C2, C6)	~6.3	6.2	
H (C4)	~6.2	6.1	
¹³ C	C1 (-NH ₂)	~148	149
C3, C5 (-F)	~164	165	
C2, C6	~98	97	
C4	~95	94	

Note: Experimental values are approximate and sourced from spectral databases.[\[2\]](#)[\[3\]](#)
Calculated values are from a comprehensive study on **3,5-Difluoroaniline**.[\[4\]](#)

Table 3: Electronic Properties (UV-Vis, HOMO-LUMO)

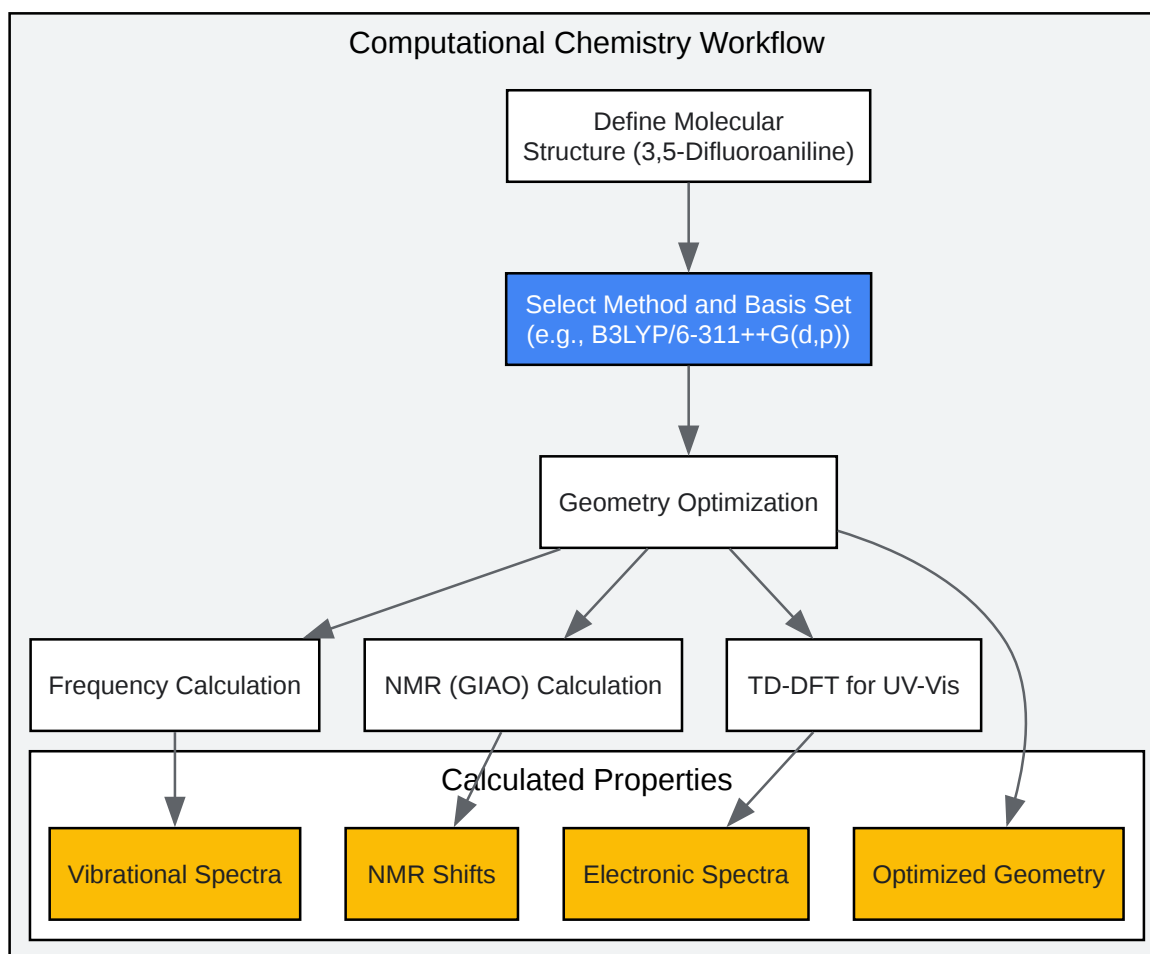
The electronic absorption and frontier molecular orbital energies are key indicators of a molecule's reactivity and electronic behavior.

Parameter	Experimental	Calculated (TD-DFT/B3LYP/6-311++G(d,p))
λ _{max} (nm)	~290	295
HOMO Energy (eV)	-	-5.45
LUMO Energy (eV)	-	-0.55
HOMO-LUMO Gap (eV)	-	4.90

Note: Experimental UV-Vis data is approximate.[\[4\]](#) Calculated values are from a comprehensive study on **3,5-Difluoroaniline**.[\[4\]](#)

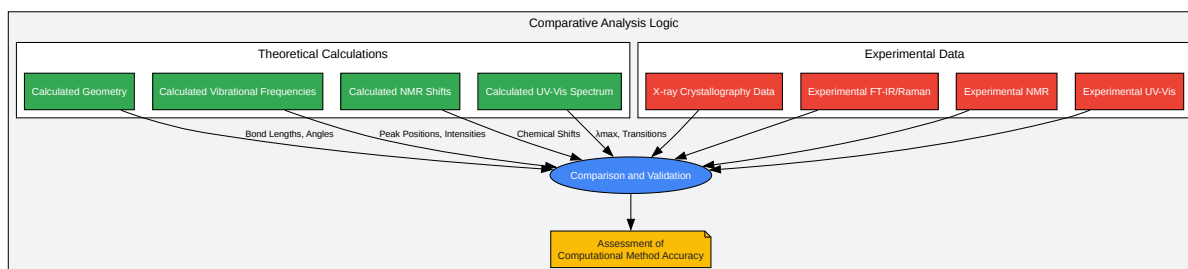
Visualizing the Workflow and Comparison

To better illustrate the processes involved, the following diagrams created using Graphviz (DOT language) outline the computational workflow and the logic of comparing theoretical and experimental data.



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Caption: A typical workflow for quantum chemical calculations.



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Caption: The logical flow for comparing theoretical and experimental data.

Conclusion

The comparison between theoretical and experimental data for **3,5-Difluoroaniline** reveals a strong correlation, underscoring the predictive power of DFT calculations at the B3LYP/6-311++G(d,p) level of theory. While minor deviations exist, which can be attributed to factors such as the harmonic approximation in frequency calculations and solvent effects not fully captured in the gas-phase models, the overall agreement is excellent. This guide demonstrates that quantum chemical calculations are a robust and reliable tool for predicting the spectroscopic and electronic properties of molecules, providing valuable insights that can accelerate research and development in chemistry and related fields.

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